molecular formula C17H17ClN4O3 B2917201 ethyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate CAS No. 852450-10-3

ethyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate

Cat. No.: B2917201
CAS No.: 852450-10-3
M. Wt: 360.8
InChI Key: VSALABGBVOKDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a pyrazole and pyrimidine ring. Key structural attributes include:

  • Oxo group at position 4, enhancing hydrogen-bonding capacity.
  • Ethyl butanoate ester at position 5, influencing solubility and metabolic stability. This compound is of interest in medicinal chemistry due to the pyrazolopyrimidine scaffold’s prevalence in kinase inhibitors and enzyme modulators .

Properties

IUPAC Name

ethyl 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3/c1-3-14(17(24)25-4-2)21-10-19-15-13(16(21)23)9-20-22(15)12-7-5-11(18)6-8-12/h5-10,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSALABGBVOKDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with formamide to yield the desired pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolopyrimidine Core

Methyl 2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate (CAS 852451-08-2)
  • Structural Differences: Substituent at position 1: 4-Fluorophenyl vs. 4-chlorophenyl. Ester group: Methyl vs. ethyl butanoate.
  • Key Properties :
    • Molecular weight: 330.31 g/mol (vs. 384.45 g/mol for the target compound).
    • Fluorine’s electron-withdrawing effect may reduce lipophilicity (ClogP: ~2.1) compared to chlorine (ClogP: ~2.8).
    • Commercially available at $574/mg (90% purity) .
Ethyl 2-(1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate
  • Structural Differences: Substituent at position 1: Methyl vs. 4-chlorophenyl. Ester chain: Acetate (C2) vs. butanoate (C4).
  • Key Properties: Reduced steric bulk may enhance solubility (estimated logP: ~1.5).
Ethyl 2,4-Dioxo-4-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate
  • Structural Differences :
    • Substituent at position 1 : Phenyl vs. 4-chlorophenyl.
    • Additional functional groups : 2,4-Dioxo moiety.
  • Demonstrated activity in enhancing cellobiase reactivity, suggesting utility in enzymatic studies .

Ester Chain Modifications

  • Ethyl vs. Methyl Esters: Ethyl esters (target compound) generally exhibit slower hydrolysis rates than methyl esters (e.g., CAS 852451-08-2), improving metabolic stability . Butanoate chains (C4) vs. acetate (C2) may enhance membrane permeability due to increased hydrophobicity.

Data Table: Structural and Functional Comparison

Compound Name Substituent (Position 1) Ester Group Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-Chlorophenyl Ethyl butanoate 384.45 High lipophilicity (ClogP ~2.8)
Methyl 2-[1-(4-fluorophenyl)-4-oxo-...]butanoate 4-Fluorophenyl Methyl butanoate 330.31 Commercial availability; ClogP ~2.1
Ethyl 2-(1-methyl-4-oxo-...)acetate Methyl Ethyl acetate ~236 Enhanced solubility (logP ~1.5)
Ethyl 2,4-dioxo-4-(1-phenyl-4-oxo-...)butanoate Phenyl Ethyl butanoate ~385 Cellobiase activity enhancement

Biological Activity

Ethyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl substituent and an ester functional group. This unique structure contributes to its potential biological activities through specific interactions with molecular targets.

Structural Formula

C16H16ClN3O3\text{C}_{16}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_3

1. Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives are known for their anticancer properties , primarily through the inhibition of protein kinases involved in cancer progression. Several studies have highlighted the effectiveness of these compounds against various cancer cell lines.

Case Study: In Vitro Anticancer Evaluation

A study evaluated the compound's efficacy against human cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The results indicated significant inhibition of cell proliferation with IC50 values reported as follows:

Cell LineIC50 (µM)Reference
HepG22.5
MCF-71.74
A5493.0
PC-32.8

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

2. Antimicrobial Activity

Recent research has also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Evaluation

A study assessed the antibacterial activity of several pyrazolo[3,4-d]pyrimidines against Gram-positive and Gram-negative bacteria. The results are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

These findings indicate potential applications in treating bacterial infections, particularly in immunocompromised patients.

Anticancer Mechanism

The anticancer activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in tumor growth and survival pathways. By blocking these pathways, the compound can induce apoptosis in cancer cells.

Antimicrobial Mechanism

The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial DNA replication processes and inhibit essential bacterial enzymes. This dual mechanism enhances its therapeutic potential against infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.